molecular formula C25H17N5O2 B11577431 (2E)-2-(1H-benzimidazol-2-yl)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile

Cat. No.: B11577431
M. Wt: 419.4 g/mol
InChI Key: DRARDKYAJRLGIP-SAPNQHFASA-N
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Description

(2E)-2-(1H-benzimidazol-2-yl)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile is a complex organic compound that features a benzimidazole moiety linked to a pyrido[1,2-a]pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrido[1,2-a]pyrimidine intermediates, which are then coupled through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-benzimidazol-2-yl)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1H-benzimidazol-2-yl)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development. Studies have shown its potential in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound’s properties are leveraged for developing advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole and pyrido[1,2-a]pyrimidine derivatives, such as:

  • Benzimidazole-based drugs like bendamustine and mebendazole.
  • Pyrido[1,2-a]pyrimidine derivatives used in medicinal chemistry.

Uniqueness

What sets (2E)-2-(1H-benzimidazol-2-yl)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile apart is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H17N5O2

Molecular Weight

419.4 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile

InChI

InChI=1S/C25H17N5O2/c1-16-8-7-13-30-23(16)29-24(32-18-9-3-2-4-10-18)19(25(30)31)14-17(15-26)22-27-20-11-5-6-12-21(20)28-22/h2-14H,1H3,(H,27,28)/b17-14+

InChI Key

DRARDKYAJRLGIP-SAPNQHFASA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)OC5=CC=CC=C5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C3=NC4=CC=CC=C4N3)OC5=CC=CC=C5

Origin of Product

United States

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